molecular formula C6H12N2O B13481977 (1S,3R)-3-Aminocyclopentanecarboxamide

(1S,3R)-3-Aminocyclopentanecarboxamide

Cat. No.: B13481977
M. Wt: 128.17 g/mol
InChI Key: OLHSXPNNEJJDLQ-CRCLSJGQSA-N
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Description

(1S,3R)-3-Aminocyclopentanecarboxamide is a chiral cyclopentane derivative featuring an amino group at the 3-position and a carboxamide group at the 1-position of the cyclopentane ring. Its stereochemistry (1S,3R) distinguishes it from other stereoisomers, such as (1R,3S)- or (1R,3R)-configured analogs.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(1S,3R)-3-aminocyclopentane-1-carboxamide

InChI

InChI=1S/C6H12N2O/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)/t4-,5+/m0/s1

InChI Key

OLHSXPNNEJJDLQ-CRCLSJGQSA-N

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)N)N

Canonical SMILES

C1CC(CC1C(=O)N)N

Origin of Product

United States

Preparation Methods

Asymmetric Cycloaddition and Subsequent Functionalization

A prominent method involves the use of chiral N-acyl hydroxylamine compounds reacting via asymmetric cycloaddition with cyclopentadiene to form key intermediates, which are then converted into the target compound through reduction and amide bond transformations.

Process Overview:

  • Step 1: Asymmetric Cycloaddition

    • React a chiral N-acyl hydroxylamine compound with cyclopentadiene in the presence of an oxidizing agent such as periodate, oxygen, hydrogen peroxide, or N-bromosuccinimide (NBS).
    • This step yields an intermediate cycloadduct (Intermediate I) with defined stereochemistry.
  • Step 2: Hydrogenation Reduction

    • Intermediate I undergoes catalytic hydrogenation to reduce double bonds and stabilize the ring system, producing Intermediate II.
  • Step 3: Amide Bond Cleavage

    • The amido bond in Intermediate II is cleaved via hydrolysis, ammonolysis, hydrazinolysis, or alcoholysis to yield Intermediate III or its corresponding salt.
  • Step 4: Final Hydrogenation

    • Intermediate III is further hydrogenated and reduced to obtain (1R,3S)-3-amino-1-cyclopentanol or its amide derivative, which can be converted to (1S,3R)-3-aminocyclopentanecarboxamide by appropriate functional group transformations.

Key Features:

  • The method ensures high optical purity and stereochemical control.
  • Raw materials are simple and readily available, making the process suitable for large-scale production.
  • Reaction conditions are mild, and the process is operationally straightforward.
Step Reaction Type Reagents/Conditions Product/Intermediate
1 Asymmetric cycloaddition Chiral N-acyl hydroxylamine, cyclopentadiene, oxidizing agent (periodate, O2, H2O2, NBS) Intermediate I (cycloadduct)
2 Hydrogenation reduction Catalytic hydrogenation (e.g., Pd/C, H2) Intermediate II
3 Amide bond cleavage Hydrolysis, ammonolysis, hydrazinolysis, or alcoholysis under acid catalysis Intermediate III or salt
4 Hydrogenation and reduction Catalytic hydrogenation (1R,3S)-3-amino-1-cyclopentanol or amide

Source: Patent CN110862325B, 2018

C-H Insertion via Alkylidenecarbene Intermediate

Another synthetic route reported involves the construction of the chiral quaternary center by C-H insertion of an alkylidenecarbene intermediate generated from lithiotrimethylsilyldiazomethane and a corresponding ketone.

Process Highlights:

  • Starting from L-serine, the chiral center is introduced by carbene insertion into a C-H bond adjacent to the ketone.
  • This method is applied in the synthesis of related compounds such as (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, which shares structural similarities with the target compound.
  • The approach allows for stereoselective formation of the cyclopentane ring with the amino and carboxamide functionalities in defined spatial arrangement.

Source: PubMed Article, 2002

Hydrogenation of Allyl Precursors

Hydrogenation of allyl-substituted precursors is a classical approach to obtain cyclopentyl-substituted glutaramide derivatives, which can be adapted to synthesize (1S,3R)-3-aminocyclopentanecarboxamide.

Key Points:

  • Allyl compounds bearing the appropriate substituents are hydrogenated under catalytic conditions to saturate double bonds and yield the cyclopentane core.
  • This method is often used in the preparation of related glutaramide derivatives with cyclopentyl substitution.
  • The stereochemical outcome depends on the starting materials and hydrogenation conditions.

Source: Patent US20020052370A1, 2001

Comparative Analysis of Preparation Methods

Method Stereoselectivity Scalability Complexity Key Advantages Limitations
Asymmetric cycloaddition + reduction High (chiral control) High (suitable for scale-up) Moderate (multi-step) High optical purity, mild conditions Requires chiral N-acyl hydroxylamine
C-H insertion via alkylidenecarbene High (chiral center formed) Moderate High (carbene chemistry) Direct quaternary center formation Specialized reagents, sensitive steps
Hydrogenation of allyl precursors Moderate to high High Low to moderate Straightforward hydrogenation step Less control over stereochemistry

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-3-aminocyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and carboxylic acids for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in different applications.

Scientific Research Applications

rac-(1R,3S)-3-aminocyclopentane-1-carboxamide has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-aminocyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the carboxamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Cyclopentane Derivatives
Compound CAS Number Melting Point (°C) Molecular Weight Reference
(1S,3R)-3-Aminocyclopentanecarboxylic acid 71830-07-4 192 (dec.) 129.15
(1R,3S)-3-Aminocyclopentanecarboxylic acid 71830-08-5 172.1 (dec.) 129.15
(1S,3S)-N-Boc-1-Aminocyclopentane-3-carboxylic acid N/A N/A 229.27

Q & A

Q. What are the common synthetic routes for (1S,3R)-3-Aminocyclopentanecarboxamide?

The synthesis typically involves stereoselective reduction of a cyclopentanone precursor followed by functionalization. For example:

  • Reductive amination : Cyclopentanone derivatives are reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), followed by HCl treatment to form the hydrochloride salt .
  • Chiral induction : Asymmetric synthesis methods employ chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantiomeric excess (>98% ee) .
  • Key reagents : Thionyl chloride (SOCl₂) for carboxyl group activation, and tert-butoxycarbonyl (Boc) groups for amino protection .

Q. How is the stereochemistry of (1S,3R)-3-Aminocyclopentanecarboxamide confirmed?

  • X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice diffraction patterns .
  • NMR spectroscopy : Coupling constants (e.g., vicinal 3JHH^3J_{HH}) and NOE correlations distinguish cis/trans diastereomers .
  • Chiral HPLC : Uses columns like Chiralpak® IA/IB to separate enantiomers and quantify optical purity .

Q. What experimental conditions are critical for stabilizing (1S,3R)-3-Aminocyclopentanecarboxamide?

  • Storage : Under inert gas (argon/nitrogen) at -20°C to prevent oxidation or hydrolysis .
  • pH control : Buffered solutions (pH 6–8) minimize degradation of the carboxamide group .
  • Analytical monitoring : Regular HPLC or LC-MS checks for purity (>98%) and stability .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in enzyme inhibition or receptor binding may arise from:

  • Enantiomeric impurities : Validate optical purity via chiral HPLC and compare results with enantiomerically pure standards .
  • Solvent effects : Test activity in multiple solvents (e.g., DMSO vs. aqueous buffer) to assess aggregation or solubility artifacts .
  • Molecular docking : Computational models (e.g., AutoDock Vina) can predict binding modes and explain selectivity differences between stereoisomers .

Q. What methodologies optimize the compound’s bioavailability for in vivo studies?

  • Prodrug design : Introduce ester or phosphate groups to enhance membrane permeability, followed by enzymatic cleavage in target tissues .
  • Nanoparticle encapsulation : Use PEGylated liposomes to improve solubility and prolong half-life .
  • Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites for structural modification .

Q. How to design experiments to study its enzyme inhibition kinetics?

  • Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure KiK_i and IC50IC_{50} values under varying substrate concentrations .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (KdK_d) and thermodynamic parameters (ΔH, ΔS) .
  • Competitive inhibition studies : Compare inhibition patterns with known inhibitors (e.g., cyclopentanol derivatives) .

Methodological Notes

  • Contradiction analysis : Always replicate experiments under standardized conditions (pH, temp, solvent) and use orthogonal validation techniques (e.g., SPR alongside ITC) .
  • Stereochemical integrity : Regularly verify enantiomeric excess during long-term storage using chiral columns .

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